molecular formula C12H11NO2S B1604271 Ethyl 4-phenylthiazole-2-carboxylate CAS No. 31877-30-2

Ethyl 4-phenylthiazole-2-carboxylate

Cat. No. B1604271
CAS RN: 31877-30-2
M. Wt: 233.29 g/mol
InChI Key: GWFISTWSEPVSDU-UHFFFAOYSA-N
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Description

Ethyl 4-phenylthiazole-2-carboxylate is a chemical compound with the molecular formula C12H11NO2S . It has a molecular weight of 233.29 . The compound is typically stored in a dry, room temperature environment .


Synthesis Analysis

The synthesis of Ethyl 4-phenylthiazole-2-carboxylate involves several steps. One method involves the use of sodium hydroxide in methanol at 20℃ . The reaction mixture is stirred for 4 hours and the methanol is removed by rotary evaporation . The resultant mixture is adjusted to pH=5–6 with 1N HCl solution . The precipitated white solid is collected by filtration and dried to give the carboxylic acid intermediate .


Molecular Structure Analysis

The InChI code for Ethyl 4-phenylthiazole-2-carboxylate is 1S/C12H11NO2S/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 4-phenylthiazole-2-carboxylate is a solid or viscous liquid . The compound’s physical form, storage temperature, and shipping temperature are all normal .

Scientific Research Applications

Alzheimer's Disease Treatment

Ethyl 4-phenylthiazole-2-carboxylate derivatives have shown promising applications in the treatment of Alzheimer's Disease. For instance, a study by (Shi et al., 2017) found that these derivatives possess good cholinesterase-inhibition activities, which is significant in Alzheimer's treatment. Specifically, one derivative demonstrated excellent acetylcholinesterase-inhibition and butyrylcholinesterase-inhibition abilities, crucial for managing Alzheimer's symptoms.

Photophysical Properties

Ethyl 4-phenylthiazole-2-carboxylate compounds have been studied for their photophysical properties. (Amati et al., 2010) explored the photochemical reactions and photophysical properties of these compounds. They found significant absorptions primarily due to π→π* transitions, which are essential for understanding the electronic properties of these molecules.

Antimicrobial Activity

The antimicrobial activities of Ethyl 4-phenylthiazole-2-carboxylate derivatives have also been a focus of research. For example, (Desai et al., 2019) synthesized modified versions of these compounds and tested them against various bacterial and fungal strains. The study demonstrated promising antimicrobial properties, highlighting potential applications in fighting infections.

Antituberculosis Activity

In the realm of tuberculosis treatment, (Jeankumar et al., 2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds showed significant inhibition against Mycobacterium tuberculosis, offering potential as new antituberculosis agents.

Antileukemic Activity

Ethyl 4-phenylthiazole-2-carboxylate compounds have also been investigated for their antileukemic properties. (Nikolova et al., 2004) synthesized complexes of these compounds with Ruthenium (III), finding significant antileukaemic activity on various human cells. This study highlights the potential of these compounds in cancer treatment.

Fluorescent Probing

In the field of analytical chemistry, ethyl 4-phenylthiazole-2-carboxylate derivatives have been used as fluorescent probes. (Wang et al., 2017) developed a ratiometric fluorescent probe based on these compounds for the detection of biothiols in living cells. This application is crucial for studying physiological processes and cellular functions.

Safety And Hazards

The safety information for Ethyl 4-phenylthiazole-2-carboxylate indicates that it has several hazard statements including H302, H315, H320, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

ethyl 4-phenyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFISTWSEPVSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647089
Record name Ethyl 4-phenyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenylthiazole-2-carboxylate

CAS RN

31877-30-2
Record name Ethyl 4-phenyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-1-phenylethanone (1.790 g, 8.99 mmol) and ethyl 2-amino-2-thioxoacetate (Example 4A, 1.20 g, 9.01 mmol) in benzene (80 mL) and ethanol (10 mL) was stirred at room temperature for 18 h. The mixture was heated at 80° C. for 1 h. The solvent was evaporated under reduced pressure and the residue was partitioned between ethyl acetate (300 mL) and saturated aqueous sodium bicarbonate (100 mL). The organic phase was washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residual clear oil was chromatographed on silica gel (4×10 cm, elution toluene-ethyl acetate 0-2-4%) and gave a yellow oil (1.588 g). This was distilled in vacuo (bp: 105-115° C./0.1 torr, bulb to bulb distillation, air bath temperature) to provide the title material (1.409 g, 67%) as a pale yellow syrup which solidified to an almost colorless solid upon standing. LC (Method C): 2.009 min. HRMS (ESI) calcd for C12H12NO2S [M+H]+ m/z 234.0583, found 234.0597. 1H NMR (CDCl3, 400 MHz) δ ppm: 1.48 (t, J=7.2 Hz, 3H), 4.52 (q, J=17.2 Hz, 2H), 735-7.49 (m, 3H), 7.75 (s, 1H), 7.93-8.00 (m, 2H).
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

To ethyl 2-amino-2-thioxoacetate (4 g, 30 mmol) in ethanol (50 mL) was added pyridine (0.24 g, 3 mmol). 2-Bromo-1-phenylethanone (5 g, 25 mmol) was added after 10 minutes and the mixture was then heated at reflux for 6 hours. The resulting mixture was washed with water and extracted with EtOAc and dried over anhydrous sodium sulfate. The solution was then concentrated under vacuum to give a crude product, which was purified by column chromatography to afford the title compound as a white solid (4.4 g). MS (ESI) m/z 233 (M+H+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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